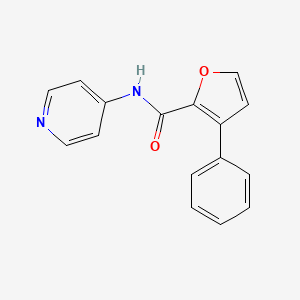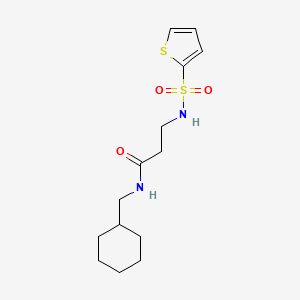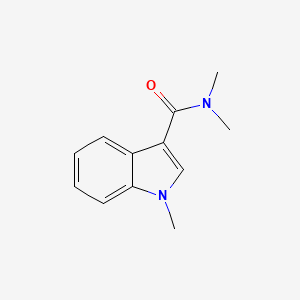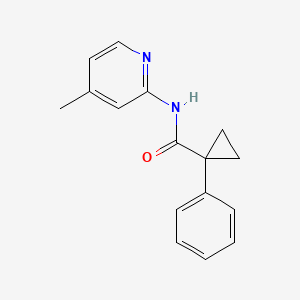![molecular formula C17H23FN2O B7471216 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, also known as FPE or Fluoropiperazine Ethyl Ketone, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPE belongs to the class of piperazine derivatives and has been shown to exhibit promising effects in various biological activities.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act on various molecular targets, including the NMDA receptor, COX-2 enzyme, and PI3K/Akt/mTOR signaling pathway. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has also been shown to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory cytokines. Additionally, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to exhibit various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has also been shown to reduce the production of pro-inflammatory cytokines, which helps to reduce inflammation. Furthermore, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone in lab experiments include its potential therapeutic properties in various biological activities, its availability, and its relatively low cost. However, the limitations of using 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone in lab experiments include its potential toxicity, its limited solubility in water, and its potential side effects.
Orientations Futures
There are several future directions for the study of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, including further investigation of its mechanism of action, its potential therapeutic properties in other biological activities, and its potential use in drug development. Additionally, further studies are needed to determine the optimal dosage and administration of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, as well as its safety profile.
Méthodes De Synthèse
The synthesis of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone involves the reaction of 2-fluoroaniline with cyclopentanone in the presence of hydrochloric acid and sodium nitrite to form 2-cyclopentyl-1-(2-fluorophenyl)ethanone. This intermediate is then reacted with piperazine in the presence of acetic acid to produce 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone.
Applications De Recherche Scientifique
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic properties in various biological activities, including neuroprotection, anti-inflammatory, and anticancer effects. In a study conducted on animal models, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone was found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been studied for its anticancer properties and has shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
2-cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-15-7-3-4-8-16(15)19-9-11-20(12-10-19)17(21)13-14-5-1-2-6-14/h3-4,7-8,14H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWHUFRVOREHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)












![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)